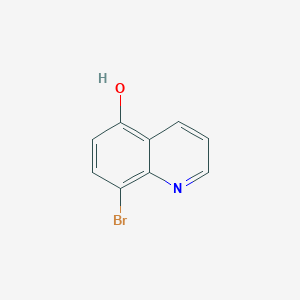

8-Bromoquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDUEAPSAXAQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoquinolin-5-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 8-Bromoquinolin-5-ol, a halogenated derivative of 8-hydroxyquinoline, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its emerging applications, particularly in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols.

Introduction to this compound: A Versatile Chemical Scaffold

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for their diverse biological activities.[1] The 8-HQ scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol ring.[1] This arrangement, with the hydroxyl group in close proximity to the nitrogen atom, makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents for a wide array of metal ions.[1] The introduction of a bromine atom at the 5-position of the quinoline ring in this compound offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, significantly expanding its utility as a chemical building block.[2]

The dual functionality of this compound—its metal-chelating capability and the reactivity of its bromine substituent—underpins its growing importance in the development of novel therapeutic agents and functional materials.[2] Derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, often linked to their ability to modulate metal ion homeostasis.[3][4]

Chemical Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1198-14-7 | [2] |

| Molecular Formula | C₉H₆BrNO | [5] |

| Molecular Weight | 224.05 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)Br | [6] |

| InChI Key | WIIUANWSGSTCLG-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 320°C (decomposes) | [5] |

| Boiling Point | 185°C at 0.2 mmHg | [5] |

| Solubility | Insoluble in many common organic solvents, with marginal solubility in a mixture of methanol and acetone.[7] | [7] |

The high melting point and limited solubility are indicative of strong intermolecular forces in the solid state.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the nine carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200–3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.[8] Other characteristic peaks would include C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[6]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired purity, yield, and scalability.

Direct Bromination of 8-Hydroxyquinoline

Direct bromination of 8-hydroxyquinoline is a common approach, though it can lead to a mixture of mono- and di-brominated products.[7] Careful control of reaction conditions is necessary to favor the formation of the desired 5-bromo isomer.

-

Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in acetonitrile (20 mL).

-

Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes.

-

Stir the reaction mixture at 0°C for 24 hours.[7]

-

During the reaction, a quinoline salt will precipitate due to the formation of HBr.[7]

-

After the reaction is complete, dissolve the resulting yellow solid in acetonitrile (15 mL).

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (4 x 25 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.[7]

-

The desired this compound can be separated from the mixture by chromatographic techniques.

Synthesis via 8-Methoxyquinoline

An alternative, two-step synthesis offers a more regioselective route to this compound, avoiding the formation of di-brominated byproducts.[2] This method involves the bromination of 8-methoxyquinoline followed by demethylation.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline

-

Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).

-

Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform.

-

Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

-

Stir the reaction mixture for 2 days, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3) to yield 5-bromo-8-methoxyquinoline as a brown solid (92% yield).[2]

Step 2: Demethylation to this compound

-

Dissolve the 5-bromo-8-methoxyquinoline from the previous step in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

-

Carefully quench the reaction with water or methanol.

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound (89% yield).[2]

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable precursor in several scientific domains.

Precursor in Medicinal Chemistry

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a key intermediate for the synthesis of more complex derivatives with potential therapeutic applications.

-

Anticancer Agents: 8-Hydroxyquinoline derivatives have been investigated as anticancer agents, with their mechanism of action often attributed to their ability to chelate metal ions that are essential for tumor growth and proliferation.[7][9] They can also induce apoptosis and inhibit enzymes like topoisomerase.[9] The bromine atom on this compound allows for the introduction of various substituents through cross-coupling reactions to modulate the compound's anticancer activity and selectivity.

-

Neuroprotective Agents: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] 8-Hydroxyquinoline derivatives can act as metal chelators, restoring metal balance in the brain and exhibiting neuroprotective effects.[10]

-

Antimicrobial Agents: The 8-hydroxyquinoline core is present in several antimicrobial drugs. Derivatives of this compound can be synthesized to explore new antimicrobial agents with improved efficacy and a broader spectrum of activity.[7]

Building Block in Materials Science

The fluorescent properties of 8-hydroxyquinoline and its derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ion detection.[1] The ability to functionalize the this compound scaffold allows for the fine-tuning of its photophysical properties for specific applications.

Mechanism of Action: The Role of Metal Chelation

The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to chelate essential metal ions, thereby disrupting crucial cellular processes.

Caption: Proposed anticancer mechanism of 8-hydroxyquinoline derivatives.

As illustrated above, 8-hydroxyquinoline derivatives can enter cancer cells and chelate intracellular metal ions. This sequestration of essential metals can lead to the inhibition of metalloenzymes that are vital for cell survival and proliferation, such as topoisomerases.[9] Furthermore, the metal complexes formed can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The accumulation of DNA damage can trigger the activation of apoptotic pathways, ultimately resulting in cancer cell death.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its inherent metal-chelating properties, coupled with the synthetic flexibility offered by the bromine substituent, make it a compound of significant interest for researchers in drug discovery and materials science. This guide has provided a detailed overview of its chemical and physical properties, robust synthesis protocols, and potential applications, offering a solid foundation for further research and development in this exciting area of chemistry.

References

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Benchchem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent. Benchchem.

-

PubChem. (n.d.). 8-Bromoquinoline. PubChem. [Link]

-

Al-Amiery, A. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

PubChem. (n.d.). 8-Quinolinol, 5-bromo-. PubChem. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central. [Link]

-

Li, Y., et al. (2020). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

-

Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

-

Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]

Sources

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. acgpubs.org [acgpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinolin-5-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 5-Bromoquinolin-8-ol

In the landscape of heterocyclic chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold," a framework upon which a multitude of biologically active molecules have been built. Within this class, 5-Bromoquinolin-8-ol (also known as 5-Bromo-8-hydroxyquinoline) emerges as a compound of significant interest. Its unique bifunctional nature—possessing both a reactive bromine atom and a potent metal-chelating 8-hydroxyquinoline core—renders it an exceptionally versatile building block for synthetic chemists and a compelling lead for medicinal chemists.

This guide provides a comprehensive technical overview of 5-Bromoquinolin-8-ol, delving into its chemical and physical properties, synthesis, and diverse applications. The content is tailored for researchers and drug development professionals, offering not just data, but also the scientific rationale behind its utility in areas ranging from catalysis to the development of novel therapeutics.

A Note on Nomenclature: The user query specified "8-Bromoquinolin-5-ol." However, the vast majority of chemical literature, databases, and commercial suppliers refer to the compound with CAS Number 1198-14-7 as 5-Bromoquinolin-8-ol or 5-Bromo-8-hydroxyquinoline . This guide will proceed using the latter, more common nomenclature to ensure alignment with established scientific literature.

Core Properties of 5-Bromoquinolin-8-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-Bromoquinolin-8-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1198-14-7 | [1] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| IUPAC Name | 5-bromoquinolin-8-ol | |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 127 °C | [1] |

| Boiling Point | 362.7 ± 22.0 °C (Predicted) | [1] |

| pKa | 3.77 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Bromoquinolin-8-ol is most effectively achieved through a two-step process starting from 8-methoxyquinoline. This route is favored for its high yield and selectivity, avoiding issues such as the formation of di-brominated byproducts.

Causality in Synthetic Strategy

The chosen synthetic pathway leverages the directing effects of the methoxy group on the quinoline ring. The methoxy group at the 8-position is an ortho-, para-director, but due to steric hindrance at the 7-position (ortho), bromination is selectively directed to the 5-position (para). Subsequent demethylation is a robust and well-established method for unmasking the hydroxyl group. This indirect, two-step synthesis is preferable to direct bromination of 8-hydroxyquinoline, which can lead to a mixture of mono- and di-brominated products, complicating purification.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis of 5-Bromoquinolin-8-ol.

Caption: Two-step synthesis workflow for 5-Bromoquinolin-8-ol.

Detailed Experimental Protocol: Synthesis of 5-Bromoquinolin-8-ol

This protocol is a self-validating system, with progress monitored by Thin Layer Chromatography (TLC) and the final product confirmed by its physical properties.

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline [3]

-

Reaction Setup: In a flask protected from light, dissolve 8-methoxyquinoline (e.g., 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).

-

Reagent Addition: Prepare a solution of bromine (Br₂, 1.1 eq, e.g., 2.7 mmol) in chloroform (CHCl₃) or CH₂Cl₂. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature with continuous stirring.

-

Reaction Monitoring: Allow the reaction to stir for 2 days in the dark. Monitor the reaction's completion by TLC, observing the consumption of the starting material.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Initial Purification: Pass the crude material through a short column of alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 ratio). Evaporate the solvent to yield 5-Bromo-8-methoxyquinoline as a solid (typical yield: ~92%).

Step 2: Demethylation to 5-Bromoquinolin-8-ol [4]

-

Reaction Setup: Suspend the 5-Bromo-8-methoxyquinoline (e.g., 4.6 mmol) in dichloromethane (DCM, 20 mL) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (e.g., 2.2 to 6 equivalents) dropwise to the cooled suspension. CAUTION: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 45 °C) if necessary to drive it to completion.

-

Quenching and Isolation: Carefully quench the reaction by adding it dropwise to a stirring mixture of ice water or a saturated aqueous NaHCO₃ solution. A precipitate will form.

-

Final Purification: Collect the solid product by filtration. Wash the solid thoroughly with water and then a suitable solvent like isopropanol. The product can be further purified by recrystallization from an ethanol/water mixture to afford pure 5-Bromoquinolin-8-ol.

Key Applications in Research and Drug Development

The dual functionality of 5-Bromoquinolin-8-ol makes it a valuable tool in several areas of chemical and pharmaceutical research.

Privileged Scaffold and Metal Chelator

The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺. This chelation occurs through the deprotonated hydroxyl group at the 8-position and the lone pair of electrons on the quinoline nitrogen. This property is crucial in medicinal chemistry, where the disruption of metal ion homeostasis is a known mechanism for antimicrobial and anticancer activity.

Synthetic Handle for C-C Bond Formation

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions.[4] This allows for the straightforward introduction of aryl or heteroaryl substituents at this position, enabling the synthesis of a diverse library of complex quinoline derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Insight: For Suzuki coupling, the acidic proton of the 8-hydroxyl group can interfere with the catalytic cycle. Therefore, it is often necessary to protect this group (e.g., as a benzyl ether) before the reaction and deprotect it afterward to obtain the final product.

Anticancer and Antimicrobial Research

Derivatives of 8-hydroxyquinoline are widely investigated for their therapeutic potential. Brominated 8-hydroxyquinolines, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colon carcinoma (HT29).

Mechanism of Action: A key anticancer mechanism for some 8-hydroxyquinoline derivatives is the inhibition of DNA topoisomerase I.[5] Topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.

Safety and Handling

As a laboratory chemical, 5-Bromoquinolin-8-ol must be handled with appropriate precautions.

-

Hazard Identification: It is classified as a skin and eye irritant.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P264: Wash skin thoroughly after handling.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.

Conclusion

5-Bromoquinolin-8-ol is a multifunctional and highly valuable compound for researchers in organic synthesis and drug development. Its robust synthesis, combined with the strategic positioning of a reactive bromine atom and a metal-chelating motif, provides a powerful platform for creating novel and complex molecular architectures. Its demonstrated biological activities, including potential anticancer mechanisms through topoisomerase inhibition, underscore its importance as a lead scaffold for the development of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile chemical entity.

References

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3) . Common Organic Chemistry. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers . National Institutes of Health (NIH). [Link]

-

O-Demethylation . Chem-Station Int. Ed.. [Link]

-

demethylation of aryl methyl ethers by . Journal of the Chemical Society. [Link]

-

8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 . PubChem - NIH. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents . ResearchGate. [Link]

-

3,3'-dihydroxybiphenyl - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]

-

Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen . PubMed. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . PMC - NIH. [Link]

Sources

- 1. Topoisomerase I inhibitor 5 | TargetMol [targetmol.com]

- 2. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainlife.org [brainlife.org]

A Comprehensive Technical Guide to the Synthesis of 8-Bromoquinolin-5-ol

An In-depth Technical Guide

Abstract

8-Bromoquinolin-5-ol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted quinoline scaffold is a key pharmacophore in numerous bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a detailed, mechanistically-driven exploration of the synthesis of this compound. We present a robust and high-yield two-step pathway commencing from the readily available 8-methoxyquinoline. The core of this guide focuses on the causality behind experimental choices, particularly the regioselectivity of the key bromination step, and provides field-proven protocols. Alternative synthetic strategies are also discussed to provide a comprehensive overview.

Introduction to Quinolines and Strategic Synthesis

The quinoline ring system is a privileged scaffold in drug design, forming the core of a wide array of therapeutic agents with activities including antimalarial, anticancer, and antimicrobial properties[1][2]. The specific placement of functional groups, such as halogens and hydroxyl moieties, on the quinoline nucleus is critical for modulating biological activity and tuning physicochemical properties[3][4]. This compound, in particular, offers three distinct points for further chemical modification: the hydroxyl group, the bromo-substituent (e.g., for cross-coupling reactions), and the pyridine ring nitrogen.

The primary challenge in synthesizing this molecule lies in achieving the precise 5-hydroxy, 8-bromo substitution pattern. Direct electrophilic substitution on a quinoline-5-ol or quinolin-8-ol core often leads to mixtures of products due to competing directing effects. This guide, therefore, outlines a strategic pathway that leverages a protecting group to ensure high regioselectivity and overall yield.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to this compound suggests a few potential pathways. The most critical disconnection is the installation of the bromine and hydroxyl functionalities onto the quinoline core.

Caption: Retrosynthetic analysis of this compound.

Strategic Rationale:

-

Pathway 1 (Recommended): Functional Group Interconversion on a Pre-formed Quinoline. This strategy involves starting with a substituted quinoline and performing sequential modifications. Our analysis identified a highly efficient route starting from 8-methoxyquinoline. The methoxy group acts as a powerful ortho-, para-director while also serving as a protected form of the target hydroxyl group. Crucially, the bromination of 8-methoxyquinoline proceeds with high regioselectivity to furnish the 5-bromo isomer, which can then be deprotected[1].

-

Pathway 2 (Less Favorable): Direct Bromination of 5-Hydroxyquinoline. The hydroxyl group is a strong activating group. Attempting to directly brominate 5-hydroxyquinoline (or its isomer, 8-hydroxyquinoline) would likely result in a mixture of products, including di-brominated species at the highly activated 5 and 7 positions, making purification difficult and yields low[1].

-

Pathway 3 (Less Favorable): De Novo Ring Construction (e.g., Skraup Synthesis). While powerful for creating the quinoline core, the Skraup synthesis requires harsh conditions (concentrated sulfuric acid, strong oxidizing agents)[5][6][7]. Constructing this compound this way would necessitate starting with a complex, substituted aniline like 2-bromo-5-aminophenol. The stability of this starting material under the aggressive reaction conditions is a significant concern, making this route less practical for this specific target.

Based on this analysis, this guide will focus on the first, most reliable pathway.

Primary Synthesis Pathway: A Two-Step Approach from 8-Methoxyquinoline

This validated pathway provides a reliable and high-yielding route to the target compound.

Step 1: Regioselective Bromination of 8-Methoxyquinoline

The first step is the critical electrophilic aromatic substitution, where bromine is installed at the C-5 position of 8-methoxyquinoline.

Reaction Scheme:

8-Methoxyquinoline + Br₂ → 5-Bromo-8-methoxyquinoline

Mechanism Deep Dive:

The bromination of 8-methoxyquinoline is a classic electrophilic aromatic substitution (EAS) reaction[8]. The outcome is governed by the interplay of the directing effects of the substituents on the quinoline ring.

-

Activating Group: The methoxy group at C-8 is a strong electron-donating group, activating the benzene portion of the ring system towards electrophilic attack, primarily at the ortho (C-7) and para (C-5) positions.

-

Deactivating System: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the entire quinoline system, especially the pyridine ring itself. Under acidic conditions (HBr is generated in situ), the nitrogen becomes protonated, further increasing its deactivating effect[1][9]. Electrophilic attack, therefore, strongly favors the benzenoid ring.

-

Regioselectivity (C-5 vs. C-7): While the methoxy group activates both the C-5 and C-7 positions, substitution occurs almost exclusively at C-5[1]. This high regioselectivity is attributed to steric hindrance. The C-7 position is sterically encumbered by the hydrogen atom at the C-8 "peri" position. The transition state for electrophilic attack at C-7 is therefore higher in energy than the more accessible C-5 position.

Caption: Preferential formation of the C-5 sigma complex.

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[1]

-

Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Reagent Addition: Prepare a solution of bromine (1.1 eq) in a small amount of chloroform (CHCl₃). Add this solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes at ambient temperature.

-

Reaction: Stir the reaction mixture in the dark at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 times) and brine. The bicarbonate wash quenches unreacted bromine and neutralizes the HBr byproduct formed during the reaction[1][9].

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude brown solid by column chromatography on alumina using an ethyl acetate/hexane mixture as the eluent to afford the pure product.

Quantitative Data

| Parameter | Value/Condition | Source |

| Starting Material | 8-Methoxyquinoline | [1] |

| Reagent | Bromine (Br₂) | [1] |

| Solvent | CH₂Cl₂ / CHCl₃ | [1] |

| Temperature | Ambient | [1] |

| Reaction Time | 48 hours | [1] |

| Yield | 92% | [1] |

Step 2: Demethylation to Yield this compound

The final step is the cleavage of the robust aryl-methyl ether bond to unmask the desired 5-hydroxyl group. This is effectively achieved using a strong Lewis acid like boron tribromide (BBr₃).

Reaction Scheme:

5-Bromo-8-methoxyquinoline + BBr₃ → this compound

Mechanism Deep Dive:

The cleavage of aryl methyl ethers with BBr₃ is a standard and reliable transformation.

-

Lewis Acid Coordination: The boron atom of BBr₃ is highly electrophilic and coordinates strongly to the Lewis basic oxygen atom of the methoxy group.

-

Nucleophilic Attack: This coordination weakens the C-O bonds and makes the methyl group highly susceptible to nucleophilic attack by a bromide ion (from another molecule of BBr₃ or dissociated from the initial adduct). This proceeds via an Sₙ2 mechanism, forming methyl bromide as a volatile byproduct.

-

Hydrolysis: An intermediate boron-oxygen bond is formed, which is subsequently hydrolyzed during the aqueous workup step to release the free phenol, this compound.

Caption: Mechanism of aryl methyl ether cleavage using BBr₃.

Experimental Protocol: Demethylation of 5-Bromo-8-methoxyquinoline

-

Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-8-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, ~1.5 eq, typically 1M in DCM) dropwise via syringe.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol, followed by water.

-

Workup: Dilute the mixture with additional DCM and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value/Condition |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to Room Temp |

| Expected Yield | >85% (Typical) |

Alternative Synthetic Approaches: A Brief Overview

While the primary pathway is recommended, it is valuable for the research scientist to be aware of other potential routes.

-

Sandmeyer Route from 5-Aminoquinoline: This multi-step approach would begin with the diazotization of 5-aminoquinoline, followed by a Sandmeyer reaction with CuBr to install the bromine at the 5-position, yielding 5-bromoquinoline[10][11]. The subsequent introduction of the hydroxyl group at the 8-position is non-trivial. It would likely require nitration (which favors the 5- and 8-positions), separation of the 5-bromo-8-nitroquinoline isomer, reduction of the nitro group to an amine, and a final diazotization followed by hydrolysis to yield the phenol. This route is significantly longer and likely lower yielding than the recommended pathway.

-

Skraup Synthesis: As previously mentioned, the classic Skraup synthesis builds the quinoline core from an aniline and glycerol[5][6]. To obtain the desired product directly, one would need 2-bromo-5-aminophenol. The feasibility is limited by the availability of this starting material and the harsh, strongly acidic and oxidative conditions, which could lead to undesired side reactions.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a two-step sequence starting from 8-methoxyquinoline. This strategy elegantly overcomes the challenge of regiocontrol by using the methoxy group as both a protecting group and a powerful ortho-, para-director that sterically favors electrophilic bromination at the C-5 position. The subsequent high-yielding demethylation provides clean access to the target molecule. A thorough understanding of the underlying electrophilic substitution and ether cleavage mechanisms is paramount for successful execution and potential adaptation of this synthesis. This guide provides the necessary theoretical grounding and practical protocols to empower researchers in their synthetic endeavors.

References

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Unknown. (n.d.). Preparation and Properties of Quinoline.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Semantic Scholar. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline.

- ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps.

- Unknown. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline.

- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Unknown. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking the Therapeutic Potential of 8-Bromoquinolin-5-ol: A Quantum Chemical and Molecular Docking Guided Exploration

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 8-Bromoquinolin-5-ol, a halogenated derivative of 8-hydroxyquinoline, presents a particularly interesting case for computational investigation due to the influence of the bromine substituent on its electronic properties and reactivity. This technical guide provides an in-depth exploration of this compound through the lens of quantum chemical calculations and molecular docking simulations. We will elucidate its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, we will investigate its potential as an anticancer agent by docking it into the active site of human topoisomerase IIα, a validated target for cancer chemotherapy. Finally, we will assess its drug-likeness and pharmacokinetic profile using in silico ADMET prediction tools. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel quinoline-based therapeutics.

Introduction: The Significance of this compound

8-Hydroxyquinoline and its derivatives have long been recognized for their diverse pharmacological applications.[1] The introduction of a bromine atom at the 8-position, yielding this compound, is expected to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom can also serve as a handle for further synthetic modifications, making it a versatile building block in drug discovery.[2] Understanding the fundamental electronic and structural characteristics of this compound is paramount to unlocking its therapeutic potential. Quantum chemical calculations provide a powerful, non-empirical approach to probe these properties at the atomic level, offering insights that can guide experimental studies and the design of more potent and selective analogs.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Computational Methodology

All quantum chemical calculations will be performed using the Gaussian 16 software package. The initial 3D structure of this compound will be built using GaussView 6.0 and subjected to geometry optimization.

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed. B3LYP is a widely used and well-validated functional for organic molecules, providing reliable geometries and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The choice of this theoretical level is based on its successful application in numerous studies of quinoline derivatives, demonstrating its ability to yield results in good agreement with experimental data.

Step-by-Step Computational Protocol

The following workflow will be employed to comprehensively characterize this compound:

-

Geometry Optimization: The initial structure will be optimized to find the global minimum on the potential energy surface. This step is crucial as all subsequent calculations depend on an accurate molecular geometry. The optimization will be performed without any symmetry constraints.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

-

Spectroscopic Properties:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts. These theoretical values can be invaluable in assigning experimental spectra.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption spectrum. This allows for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved.

-

-

Electronic Properties and Reactivity Descriptors:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

-

Visualization of the Computational Workflow

Caption: Workflow for Quantum Chemical Calculations of this compound.

Molecular Docking: Probing the Anticancer Potential

The anticancer activity of many quinoline derivatives has been attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3][4] We will therefore perform a molecular docking study of this compound with human topoisomerase IIα to predict its binding affinity and interaction patterns.

Target and Ligand Preparation

-

Protein Target: The crystal structure of human topoisomerase IIα in complex with DNA (PDB ID: 4FM9) will be retrieved from the Protein Data Bank.[5] The protein will be prepared for docking using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

-

Ligand Preparation: The 3D structure of this compound, optimized from the DFT calculations, will be used as the starting point. Gasteiger charges will be assigned, and rotatable bonds will be defined using AutoDockTools.

Molecular Docking Protocol

-

Grid Box Definition: A grid box will be centered on the active site of topoisomerase IIα, encompassing the key amino acid residues involved in ligand binding. The grid box dimensions will be set to ensure that the entire ligand can freely rotate and translate within the binding pocket.

-

Docking Simulation: The Lamarckian Genetic Algorithm (LGA) implemented in AutoDock 4.2 will be used for the docking calculations. A sufficient number of docking runs (e.g., 100) will be performed to ensure a thorough exploration of the conformational space.

-

Analysis of Docking Results: The docking results will be clustered based on their root-mean-square deviation (RMSD). The lowest energy conformation from the most populated cluster will be selected as the most probable binding mode. The binding energy and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed and visualized using Discovery Studio Visualizer.

Visualization of the Molecular Docking Workflow

Caption: Workflow for Molecular Docking of this compound.

In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures. We will use the SwissADME web server, a free and widely used tool, to predict the pharmacokinetic and drug-likeness properties of this compound.

ADMET Prediction Protocol

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be submitted to the SwissADME web server.

-

Analysis: The server calculates a range of physicochemical descriptors, pharmacokinetic properties, drug-likeness parameters (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

-

Interpretation: The output will be analyzed to assess the potential of this compound as an orally bioavailable drug candidate. Key parameters to consider include:

-

Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

-

Water Solubility (LogS): Crucial for absorption and distribution.

-

Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

-

Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

Visualization of the ADMET Prediction Workflow

Caption: Workflow for ADMET Prediction using the SwissADME web server.

Data Presentation and Interpretation

All quantitative data from the quantum chemical calculations, molecular docking, and ADMET predictions will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Optimized Energy (Hartree) | TBD |

| Dipole Moment (Debye) | TBD |

| HOMO Energy (eV) | TBD |

| LUMO Energy (eV) | TBD |

| HOMO-LUMO Gap (eV) | TBD |

| λmax (nm) | TBD |

Table 2: Molecular Docking Results with Topoisomerase IIα (PDB: 4FM9)

| Parameter | Value |

| Binding Energy (kcal/mol) | TBD |

| Interacting Residues | TBD |

| Hydrogen Bonds | TBD |

| Hydrophobic Interactions | TBD |

Table 3: Predicted ADMET Properties of this compound

| Property | Prediction |

| Lipophilicity (iLOGP) | TBD |

| Water Solubility (LogS) | TBD |

| GI Absorption | TBD |

| BBB Permeant | TBD |

| CYP Inhibitor | TBD |

| Lipinski's Rule Violations | TBD |

Conclusion and Future Directions

This technical guide outlines a comprehensive computational workflow for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, we can gain valuable insights into its structure, reactivity, potential as an anticancer agent, and drug-likeness. The results of these computational studies will provide a strong foundation for guiding the synthesis, experimental validation, and further optimization of this compound and its derivatives as novel therapeutic agents. Future work could involve exploring the impact of different substituents on the quinoline ring, investigating other potential biological targets, and performing molecular dynamics simulations to study the stability of the ligand-protein complex over time.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved January 23, 2026 from [Link].

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6459. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

- Ökten, S., Taşkın-Tok, T., Öztürk, S., & Algül, Ö. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1184-1191.

-

Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

-

Aslan, G., Ökten, S., Bingöl, M., & Algül, Ö. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400506. [Link]

-

Górniak, A., Stasiłowicz-Krzemień, A., & Szewczyk, E. M. (2022). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6543. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70974, 8-Quinolinol, 5-bromo-. Retrieved January 23, 2026 from [Link].

- Ökten, S., Aslan, G., & Algül, Ö. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Bougharraf, H., Benallal, R., Mondieig, D., Negrier, P., Sahdane, T., Kabouchi, B., ... & Zawadzka, A. (2017). Synthesis, spectroscopic characterization, X-ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. Journal of Molecular Structure, 1130, 863-873.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved January 23, 2026 from [Link].

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions. SwissADME. Retrieved January 23, 2026, from [Link]

- Laponogov, I., & Veselkov, D. A. (2019). Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution. Cellular and Molecular Life Sciences, 76(22), 4467-4480.

-

Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

-

RCSB PDB. (n.d.). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved January 23, 2026, from [Link]

-

The Catalyst. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

- Arthur, D. E., & Uzairu, A. (2019). Molecular docking studies of some TOPOISOMIRASE II Inhibitors: Implication in designing of novel anticancer drugs. Journal of King Saud University-Science, 31(4), 1198-1205.

- Priyashree, S., Jha, A., & Kumar, A. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1707-1712.

- Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular modeling of proteins (pp. 365-382). Humana Press.

-

National Center for Biotechnology Information. (n.d.). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved January 23, 2026, from [Link]

-

Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

- Daina, A., Michielin, O., & Zoete, V. (2023). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research, 14(1), 54-62.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.

- Bahgat, K., & Ragheb, A. G. (2007).

- Bailly, C., & Riou, J. F. (2000). Molecular basis of the targeting of topoisomerase II-mediated DNA cleavage by VP16 derivatives conjugated to triplex-forming oligonucleotides. Nucleic acids research, 28(3), 804-811.

- Belic, A., Dolenc, M. S., & Perdih, A. (2020). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper (II) complexes. Journal of Inorganic Biochemistry, 208, 111082.

- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

A Comprehensive Technical Guide to the Synthesis of 8-Bromoquinolin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways to 8-bromoquinolin-5-ol and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of methods to offer a critical analysis of synthetic strategies, highlighting the underlying chemical principles and practical considerations essential for successful laboratory execution.

The Strategic Importance of the this compound Scaffold

The this compound core represents a versatile platform for chemical exploration. The quinoline ring system is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of an 8-bromo and 5-hydroxyl group offers two distinct and orthogonal handles for further functionalization. The bromine atom at the 8-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Concurrently, the hydroxyl group at the 5-position can be readily derivatized through etherification, esterification, or other nucleophilic reactions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This dual functionality makes this compound a valuable starting material for the generation of diverse chemical libraries for biological screening.

Synthetic Approaches to the this compound Core

The synthesis of the this compound scaffold can be approached through two main strategies: construction of the quinoline ring with the desired substituents in place, or post-functionalization of a pre-formed quinoline core.

Constructive Strategy: The Skraup Reaction

The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1] To synthesize this compound, a logical starting material would be 2-bromo-5-aminophenol.

Proposed Reaction Scheme:

Caption: Proposed Skraup synthesis of this compound.

Mechanistic Considerations and Rationale:

The Skraup reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[1] The electron-rich aromatic amine, 2-bromo-5-aminophenol, then undergoes a Michael addition to the acrolein. The subsequent cyclization is an electrophilic aromatic substitution, where the electron-donating hydroxyl group directs the cyclization to the ortho position. The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline.

Experimental Protocol (Proposed):

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge Reagents: To the flask, add 2-bromo-5-aminophenol and glycerol.

-

Acid Addition: Slowly add concentrated sulfuric acid with cooling.

-

Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene).

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Purification: The crude product can be purified by steam distillation followed by recrystallization or column chromatography.

Challenges and Considerations:

The Skraup reaction is often highly exothermic and can be difficult to control on a large scale. The use of strong acids and oxidizing agents at high temperatures requires careful safety precautions. The regioselectivity of the cyclization is generally reliable with the directing effect of the hydroxyl group.

Functionalization Strategy: Bromination of 5-Hydroxyquinoline

An alternative approach is the direct bromination of 5-hydroxyquinoline. However, this method presents significant challenges in controlling the regioselectivity. The hydroxyl group is an activating, ortho-, para-directing group, which would favor bromination at the 6- and 8-positions.

To achieve bromination at the 8-position, one might consider protecting the hydroxyl group to modulate its directing effect or employing specific brominating agents and conditions that favor the desired isomer. However, the literature on the selective bromination of 5-hydroxyquinoline to the 8-position is scarce, making this a less reliable synthetic route.

A more controlled, albeit longer, route involves the synthesis of 8-bromoquinoline followed by the introduction of the hydroxyl group. For instance, 8-bromoquinoline can be synthesized from o-bromoaniline and acrolein diethyl acetal.[2] Subsequent conversion of the 8-bromoquinoline to 8-aminoquinoline, followed by diazotization and hydrolysis, could yield 8-hydroxyquinoline, which could then be brominated. However, this multi-step process is less efficient than a direct constructive approach like the Skraup synthesis.

Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further functionalized at both the bromine and hydroxyl positions.

Suzuki-Miyaura Cross-Coupling at the 8-Position

The bromine atom at the 8-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[3][4]

General Reaction Scheme:

Sources

Health and safety information for 8-Bromoquinolin-5-ol

An In-Depth Technical Guide to the Health and Safety of Brominated Quinolinols for Research Applications

Section 1: Introduction and Scope

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of both a hydroxyl (-OH) and a bromine (-Br) group to the quinoline core, as in bromoquinolin-ol isomers, creates compounds with unique chemical properties, often explored as intermediates in organic synthesis or as potential bioactive agents. The precise positioning of these functional groups significantly influences the molecule's reactivity, stability, and, critically, its toxicological profile.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the health and safety considerations for handling these compounds. Due to the specificity of available safety data, this document will focus primarily on 5-Bromoquinolin-8-ol (CAS: 1198-14-7) . However, significant data gaps exist for this specific isomer. To ensure a conservative and comprehensive risk assessment, this guide will draw upon and cross-reference safety data from the well-studied parent compound, 8-Hydroxyquinoline , and the related isomer, 8-Bromoquinoline . This comparative approach is essential for anticipating potential unevaluated hazards and establishing robust safety protocols.

Section 2: Hazard Identification and Classification

The primary and most reliable source for hazard classification is the Globally Harmonized System (GHS), as detailed in the Safety Data Sheet (SDS). For 5-Bromoquinolin-8-ol, the known classifications point towards localized irritant effects.

Based on available data, 5-Bromoquinolin-8-ol is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation.[1] However, the toxicological properties of many quinoline derivatives have not been fully investigated, and it is crucial to consider the hazards associated with closely related analogues.[2] The parent compound, 8-Hydroxyquinoline, presents more severe systemic hazards, including acute oral toxicity, potential for allergic skin reactions, and suspected reproductive toxicity.[3] Therefore, a cautious approach assuming higher potential toxicity is warranted.

GHS Classification Summary: 5-Bromoquinolin-8-ol

| Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Identification | N/A | N/A | N/A | N/A |

| Hazards | Warning | H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1] | P264 : Wash hands and any exposed skin thoroughly after handling.[1] P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | N/A | N/A | N/A | P302+P352 : IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317 : If skin irritation occurs: Get medical help.[1] |

| Storage & Disposal | N/A | N/A | N/A | Storage : None specified.[1] Disposal : Dispose of contents/container to an approved waste disposal plant.[2] |

Expert Causality Note: The "no data available" entries for acute toxicity, mutagenicity, and carcinogenicity in the SDS for 5-Bromoquinolin-8-ol do not signify an absence of hazard.[1] Given that 8-Hydroxyquinoline is toxic if swallowed (H301) and may damage an unborn child (H360D), it is scientifically prudent to handle its brominated derivatives as potentially possessing similar, uncharacterized systemic toxicities until proven otherwise.[3]

Section 3: Risk Assessment and Control Measures

A systematic risk assessment is mandatory before commencing any work with 8-Bromoquinolin-5-ol or its isomers. The core principle is the "Hierarchy of Controls," which prioritizes the most effective measures to mitigate risk.

-

Elimination/Substitution : The most effective control. Can a less hazardous chemical be used to achieve the same scientific objective?

-

Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

-

Administrative Controls : These are procedural controls, including the development of Standard Operating Procedures (SOPs), clear labeling, and providing comprehensive training to all personnel.

-

Personal Protective Equipment (PPE) : This is the last line of defense. PPE does not eliminate the hazard but provides a barrier between the user and the chemical.

Risk Assessment Workflow Diagram

Caption: Risk assessment and control implementation workflow.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems for minimizing exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection : A laboratory coat must be worn and fully fastened. Chemically resistant gloves (e.g., nitrile) are required.[1] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

-

Respiratory Protection : For routine handling of small quantities within a chemical fume hood, respiratory protection is not typically required.[2] If significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program assessment.

Protocol for Weighing and Solution Preparation (Solid Compound)

-

Preparation : Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Weighing : Place a clean weighing vessel on the analytical balance and tare it.

-

Aliquot Transfer : Within the fume hood, carefully transfer the approximate amount of 5-Bromoquinolin-8-ol from the stock container to the tared weighing vessel using a clean spatula. Avoid creating dust.[4]

-

Weighing : Close the stock container immediately. Transfer the covered weighing vessel to the balance, record the mass, and then return it to the fume hood.

-

Dissolution : Add the solvent to the vessel containing the compound. Ensure gentle mixing or stirring to facilitate dissolution without splashing.

-

Decontamination : Wipe the spatula and any potentially contaminated surfaces with a suitable solvent. Dispose of the absorbent liner and cleaning materials into the designated solid hazardous waste container.

-

Final Step : Wash hands thoroughly with soap and water after removing gloves.[1]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

-

Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical advice if irritation develops or persists.[1]

-

Inhalation : Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[5]

Spill Response Protocol

-

Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control : Prevent further spillage if it is safe to do so.[1]

-

Contain & Clean : For small spills of solid material, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][5] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal.[2]

-

Ventilate : Ensure the area is well-ventilated during and after cleanup.[6]

-

Decontaminate : Clean the spill area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Hazards from Combustion : Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][7]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Toxicological and Ecological Profile

As previously noted, the toxicological data for 5-Bromoquinolin-8-ol is incomplete. The table below compares its known hazards with those of its parent compound to inform a conservative safety approach.

Comparative Toxicological Summary

| Toxicological Endpoint | 5-Bromoquinolin-8-ol (CAS 1198-14-7) | 8-Hydroxyquinoline (CAS 148-24-3) |

| Acute Oral Toxicity | No data available[1] | Toxic if swallowed (LD50: 790 mg/kg, rat)[3][6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | Not irritating[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1] | Causes serious eye damage (Category 1)[3] |

| Skin Sensitization | No data available[1] | May cause an allergic skin reaction (Category 1)[3] |

| Germ Cell Mutagenicity | No data available[1] | No data available |

| Carcinogenicity | No data available[1] | No data available |

| Reproductive Toxicity | No data available[1] | May damage the unborn child (Repr. 1B)[3] |

| STOT-Single Exposure | No data available[1] | No data available |

Ecological Information

While specific ecotoxicity data for 5-Bromoquinolin-8-ol is not available, 8-Hydroxyquinoline is classified as very toxic to aquatic life with long-lasting effects (H400/H410).[3] It is therefore imperative to prevent this class of compounds from entering drains or the environment.[6] The insolubility in water may suggest low mobility, but this does not negate its potential toxicity to aquatic organisms.[5][7]

Section 7: Disposal Considerations

All waste containing this compound or its isomers must be treated as hazardous.

-

Product : Dispose of the chemical in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.

-

General Principle : All disposal must be conducted in accordance with federal, state, and local environmental regulations. Consult your institution's EHS department for specific guidance.

Section 8: References

-

ChemicalBook. (2025). 5-bromoquinolin-8-ol - Safety Data Sheet. Retrieved from ChemicalBook website.

-

Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Carl ROTH website.

-

Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline. Retrieved from Fisher Scientific website.

-

Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Fisher Scientific website.

-

PENTA s.r.o. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from pentachemicals.eu.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromoquinoline. Retrieved from Thermo Fisher Scientific website.

-

Angene Chemical. (2025). Safety Data Sheet: 5-Bromoquinoline-8-carbonitrile. Retrieved from Angene Chemical website.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 8-Quinolinol, 5,7-dibromo-. Retrieved from Fisher Scientific website.

Sources

Methodological & Application

Application Notes & Protocols: 8-Bromoquinolin-5-ol as a Versatile Building Block for Advanced OLED Materials

Foreword: The Strategic Advantage of Functionalized Quinoline Scaffolds in OLEDs

The evolution of Organic Light-Emitting Diode (OLED) technology is a narrative of molecular design. Achieving high efficiency, color purity, and operational stability is fundamentally dependent on the organic materials used within the device stack.[1] Among the privileged scaffolds in optoelectronics, 8-hydroxyquinoline (8-HQ) and its derivatives are foundational, largely due to the success of tris(8-hydroxyquinolinato)aluminum (Alq3) as a robust electron transporter and emissive material.[2][3] These compounds are prized for their excellent thermal stability, high electron mobility, and strong luminescence, stemming from the formation of stable metal chelate structures.[4][5]

This guide moves beyond the parent 8-HQ to focus on a strategically functionalized derivative: 8-Bromoquinolin-5-ol . The introduction of a bromine atom at the 8-position transforms the quinoline core from a simple ligand into a versatile synthetic platform. This bromine atom serves as a reactive handle for modern cross-coupling chemistry, allowing for the precise installation of a wide array of functional groups.[6] This capability is paramount for tuning the material's electronic and photophysical properties to meet the specific demands of different roles within an OLED, be it as an emitter, host, or charge-transport material.

These notes are intended for researchers and synthetic chemists in materials science. We will not only provide step-by-step protocols but also delve into the causality behind the synthetic choices and characterization workflows, empowering you to innovate rather than merely replicate.

The Building Block: Understanding this compound

The utility of this compound lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is key to designing rational synthetic routes.

-

The 5-Hydroxyl Group (-OH): This phenolic group is acidic and readily deprotonated. Its primary role is to act as a chelating agent, coordinating with metal ions (like Al³⁺, Zn²⁺) through its oxygen atom and the nitrogen of the quinoline ring to form stable 5-membered rings.[7] This chelation rigidifies the molecular structure, often leading to a significant enhancement in fluorescence quantum yield.[4]

-